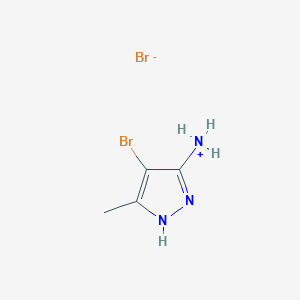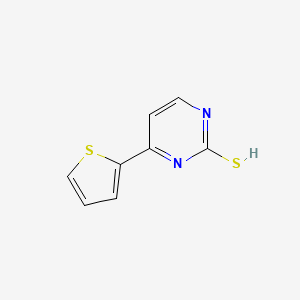
4-thiophen-2-ylpyrimidine-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Thiophen-2-ylpyrimidine-2-thiol is an organic compound that features a pyrimidine ring substituted with a thiophene group at the 4-position and a thiol group at the 2-position. This compound is of interest due to its unique structural properties, which make it a valuable subject in various fields of scientific research, including chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-thiophen-2-ylpyrimidine-2-thiol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Thiophene Group: The thiophene group is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Thiol Group Addition: The thiol group is introduced through a nucleophilic substitution reaction, where a suitable thiolating agent reacts with a halogenated pyrimidine intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
4-Thiophen-2-ylpyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyrimidine or thiophene rings.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing halogens or other leaving groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides are employed under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced pyrimidine or thiophene derivatives.
Substitution: Various substituted pyrimidine derivatives.
科学研究应用
Chemistry
In chemistry, 4-thiophen-2-ylpyrimidine-2-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry
In industry, this compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers, due to its electronic properties.
作用机制
The mechanism of action of 4-thiophen-2-ylpyrimidine-2-thiol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiol group can form covalent bonds with cysteine residues in proteins, altering their function. In materials science, its electronic properties are exploited to enhance the performance of organic electronic devices.
相似化合物的比较
Similar Compounds
4-Thiophen-2-ylpyrimidine: Lacks the thiol group, which affects its reactivity and applications.
2-Thiophen-2-ylpyrimidine-4-thiol: Isomer with different substitution pattern, leading to different chemical properties.
4-Phenylpyrimidine-2-thiol: Substitutes the thiophene group with a phenyl group, altering its electronic properties.
Uniqueness
4-Thiophen-2-ylpyrimidine-2-thiol is unique due to the presence of both the thiophene and thiol groups, which confer distinct electronic and chemical properties. This combination makes it particularly versatile for various applications in research and industry.
属性
IUPAC Name |
4-thiophen-2-ylpyrimidine-2-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S2/c11-8-9-4-3-6(10-8)7-2-1-5-12-7/h1-5H,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUPBWKUWAKTQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC=C2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C2=NC(=NC=C2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
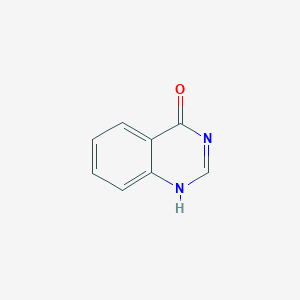
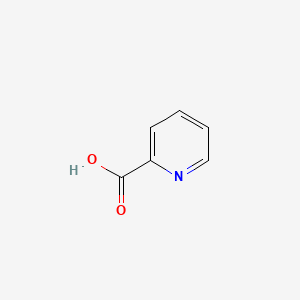
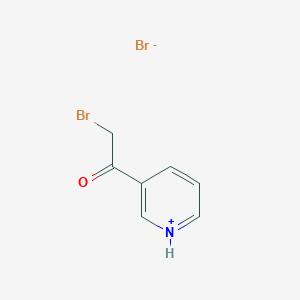
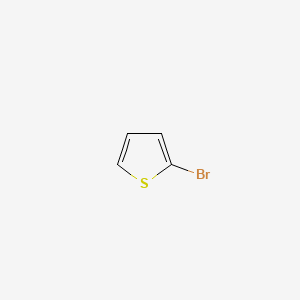
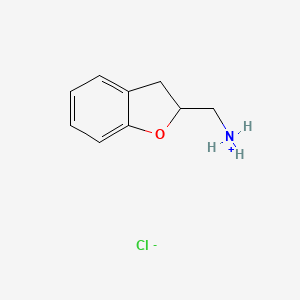
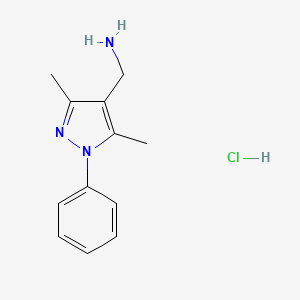
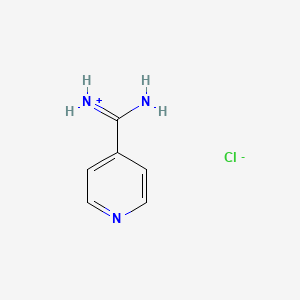
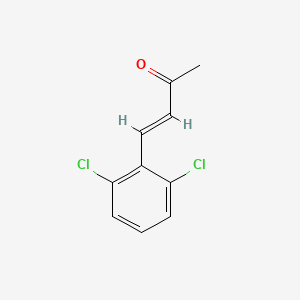
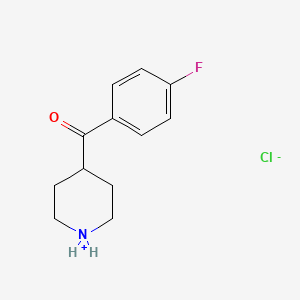
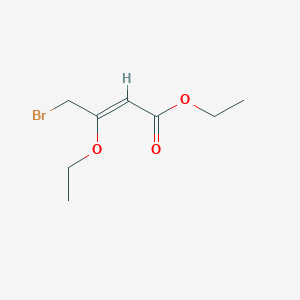
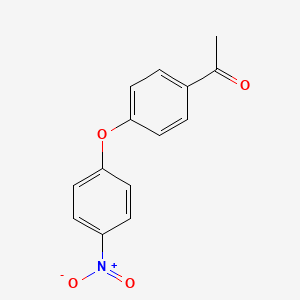
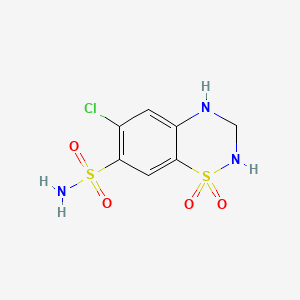
![N-hydroxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzene-1-carboximidamide](/img/structure/B7722827.png)
